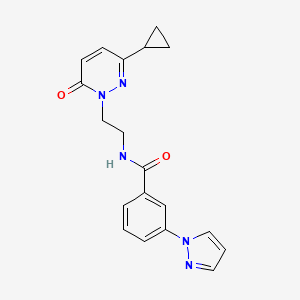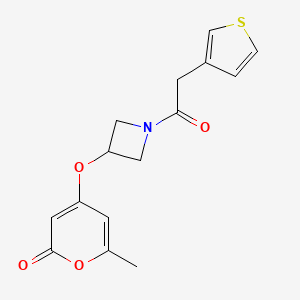
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of various cytokines involved in immune responses.
Scientific Research Applications
Synthesis and Antiviral Applications
The chemical compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, due to its structural complexity, has been a subject of scientific research for its potential applications in various fields. Notably, its applications in antiviral drug discovery have been explored, particularly focusing on the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives showing remarkable antiavian influenza virus activity. These compounds were prepared through reactions involving benzoyl isothiocyanate and further chemical modifications, resulting in derivatives with significant antiviral activities against bird flu influenza H5N1, demonstrating the compound's relevance in the development of antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antifungal Evaluations
Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, new thienopyrimidine derivatives were synthesized and showed pronounced antimicrobial activity. This indicates the potential of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide derivatives as effective agents in combating microbial infections, highlighting the versatility of this compound in the development of new antimicrobial agents (Bhuiyan et al., 2006).
Ethylene Biosynthesis Inhibition
In agriculture, the derivatives of this compound have been investigated for their role in inhibiting ethylene biosynthesis in plants. A study identified pyrazinamide, a structurally related compound, as an inhibitor of ethylene biosynthesis, suggesting that derivatives of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide could potentially regulate plant metabolism and ethylene biosynthesis. This application is particularly significant in extending the shelf life of fruits and flowers by reducing postharvest loss (Sun et al., 2017).
Anti-Tubercular Agents
Additionally, research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents has shown significant activity against Mycobacterium tuberculosis. This highlights the therapeutic potential of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide derivatives in treating tuberculosis, further emphasizing the compound's importance in medicinal chemistry and drug development (Srinivasarao et al., 2020).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-8-7-17(14-5-6-14)22-24(18)12-10-20-19(26)15-3-1-4-16(13-15)23-11-2-9-21-23/h1-4,7-9,11,13-14H,5-6,10,12H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQDSCPDTUTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2921441.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)
![(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2921449.png)

![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2921451.png)
![Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2921453.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)
![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)
![(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2921461.png)
![N-(4-ethoxyphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921462.png)